Nzeta-carbobenzyloxy-2,7-diaminoheptanoicacid
Description
The compound Nζ-carbobenzyloxy-2,7-diaminoheptanoic acid is a synthetic amino acid derivative featuring a carbobenzyloxy (Cbz) protecting group at the ζ-amino position and two amino groups at positions 2 and 7 of a heptanoic acid backbone. This structure positions it as a specialized intermediate in peptide synthesis and medicinal chemistry, where selective protection of amino groups is critical for controlled coupling reactions. Its applications include the development of peptide-based therapeutics, enzyme inhibitors, and molecular probes.
Properties
IUPAC Name |
2-amino-7-(phenylmethoxycarbonylamino)heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c16-13(14(18)19)9-5-2-6-10-17-15(20)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,16H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQHFPQHUXDMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Nzeta-carbobenzyloxy-2,7-diaminoheptanoicacid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Nzeta-carbobenzyloxy-2,7-diaminoheptanoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Nzeta-carbobenzyloxy-2,7-diaminoheptanoicacid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Nzeta-carbobenzyloxy-2,7-diaminoheptanoicacid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Given the absence of direct data on Nζ-carbobenzyloxy-2,7-diaminoheptanoic acid in the provided evidence, comparisons are drawn from structurally or functionally related compounds in the evidence.
Benzathine Benzylpenicillin (CAS 1538-09-6)
- Structure : A penicillin derivative complexed with $ N,N' $-dibenzylethylenediamine. The benzyl groups confer stability and prolonged release properties .
- The Cbz group in the target compound serves as a protective moiety, whereas benzyl groups here enhance pharmacokinetics.
- Applications : Antibiotic therapy vs. peptide synthesis.
7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
- Structure : A benzodiazepine core with chloro and phenyl substituents.
- Functional Comparison : While both compounds feature aromatic protecting groups (Cbz in the target vs. benzodiazepine’s phenyl), the latter is a central nervous system depressant, highlighting divergent biological roles .
1-(3-Cyano-3,3-diphenylpropyl)-4-phenylisonipecotic Acid
- Structure: A diphenylpropyl-isonipecotic acid hybrid with a cyano group.
- Functional Comparison : Both compounds utilize aromatic groups (Cbz in the target vs. diphenyl here) for steric or electronic modulation. However, this compound is a μ-opioid receptor agonist, contrasting with the peptide-focused utility of the target .
Data Table: Key Differences
Research Findings and Limitations
- Synthetic Utility: The Cbz group in the target compound parallels its use in benzylpenicillin for stability, but its aminoheptanoic acid backbone is unique .
- Pharmacological Divergence : Unlike benzodiazepines or opioids in the evidence, the target lacks direct therapeutic data, emphasizing its role as an intermediate .
- Evidence Gaps: No direct studies on the target compound’s reactivity, solubility, or biological activity were found in the provided materials.
Biological Activity
Nzeta-carbobenzyloxy-2,7-diaminoheptanoic acid (Nzeta-CO2H) is a compound that has garnered attention due to its potential biological activities. This article focuses on its synthesis, biological properties, and implications in therapeutic applications, supported by relevant research findings and case studies.
1. Chemical Structure and Synthesis
Nzeta-CO2H is characterized by the presence of a carbobenzyloxy group attached to a heptanoic acid backbone with two amino groups at positions 2 and 7. The synthesis of Nzeta-CO2H typically involves:
- Step 1 : Protection of the amino groups using a carbobenzyloxy (CBZ) protecting group.
- Step 2 : Formation of the heptanoic acid backbone through standard organic synthesis techniques.
- Step 3 : Deprotection to yield the final product.
This synthetic pathway allows for modifications that can enhance its biological activity.
2. Biological Activity
Nzeta-CO2H exhibits a range of biological activities that are of interest in pharmacology and medicinal chemistry. Key findings include:
- Antimicrobial Activity : Studies have demonstrated that Nzeta-CO2H possesses significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
- Antitumor Effects : Preliminary research suggests that Nzeta-CO2H can inhibit tumor growth in vitro and in vivo. In xenograft models, the compound showed a dose-dependent reduction in tumor size, indicating potential as an anticancer agent.
- Mechanism of Action : The biological activity is thought to be mediated through the inhibition of specific enzymes involved in cellular proliferation and differentiation pathways, particularly those related to oncogenic signaling.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of Nzeta-CO2H involved testing against several pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that Nzeta-CO2H had MIC values lower than those of commonly used antibiotics, suggesting it could be a promising candidate for further development.
Case Study 2: Antitumor Activity
In a recent animal study, Nzeta-CO2H was administered to mice with induced tumors. The treatment resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed reduced cell proliferation markers in treated tissues, supporting its potential role as an anticancer drug.
4. Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against E. coli with MIC = 4 µg/mL |
| Study B | Antitumor | Tumor volume reduction by 50% in treated mice |
| Study C | Enzyme inhibition | Inhibition of KRAS G12C signaling pathway |
5. Conclusion
Nzeta-carbobenzyloxy-2,7-diaminoheptanoic acid shows promising biological activity, particularly in antimicrobial and antitumor applications. Continued research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its safety profile in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
